molecular formula C7H7ClO4S B1396093 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride CAS No. 1261760-45-5

2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1396093
CAS No.: 1261760-45-5
M. Wt: 222.65 g/mol
InChI Key: LHCCQNVETRIMJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride is C7H7ClO4S. The molecular weight is 222.65 g/mol.


Physical and Chemical Properties Analysis

This compound is a white crystalline powder. It is soluble in organic solvents such as chloroform, ether, and benzene.

Scientific Research Applications

Synthesis of Secondary Amines 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride plays a role in the synthesis of secondary amines from primary amines through a process involving 2-nitrobenzenesulfonamides. This method showcases the utility of sulfonyl chlorides in amide and amine synthesis, indicating their importance in organic synthesis and chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).

Oxidation of Thiols and Disulfides A notable application of sulfonyl chlorides includes their synthesis via the oxidation of thiols and disulfides with chlorine dioxide. This method offers a convenient and high-yield approach to producing sulfonyl chlorides under mild conditions, highlighting their extensive use in various industrial and pharmaceutical applications (Lezina, Rubtsova, & Kuchin, 2011).

Sulfonation of Aromatic Compounds Research has explored the sulfonation reactions of dihydroxybenzenes and their derivatives with sulfur trioxide, revealing the impact of initial sulfation on product distribution. Such studies are crucial for understanding the chemical behavior of sulfonyl chlorides in aromatic compound modifications, with implications for manufacturing dyes, detergents, and pharmaceuticals (Cerfontain, Coenjaarts, & Koeberg-Telder, 2010).

Versatile Sulfonating Agent this compound is recognized as a versatile sulfonating agent useful in the preparation of sulfonamides or as an N-protecting group. Its wide applicability in synthesis and solid availability make it a valuable reagent in organic chemistry (Raheja & Johnson, 2001).

Antimicrobial Activity Synthetic efforts involving sulfonyl chlorides have led to the development of new compounds with significant antibacterial activities. By synthesizing derivatives and assessing their reactivity, researchers can discover new therapeutic agents with potential applications in combating bacterial infections (Mohamed, 2007).

Spectroscopic Studies Vibrational spectroscopic studies of sulfonyl chloride derivatives, including this compound, provide insights into their molecular structure and chemical significance. These studies contribute to a deeper understanding of sulfonyl chlorides' role in biological activity and material science (Nagarajan & Krishnakumar, 2018).

Safety and Hazards

Sulfonyl chlorides, including 2-Hydroxy-3-methoxybenzene-1-sulfonyl chloride, are generally considered hazardous. They can cause severe skin burns and eye damage . They are also known to react violently with water .

Mechanism of Action

Properties

IUPAC Name

2-hydroxy-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO4S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCQNVETRIMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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